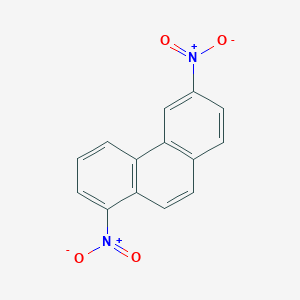

1,6-Dinitrophenanthrene

Description

Structure

3D Structure

Properties

CAS No. |

159092-67-8 |

|---|---|

Molecular Formula |

C14H8N2O4 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

1,6-dinitrophenanthrene |

InChI |

InChI=1S/C14H8N2O4/c17-15(18)10-6-4-9-5-7-12-11(13(9)8-10)2-1-3-14(12)16(19)20/h1-8H |

InChI Key |

GSWPGZWSWHARES-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |

Other CAS No. |

159092-67-8 |

Synonyms |

1,6-DINITROPHENANTHRENE |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of 1,6-Dinitrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitrophenanthrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are a class of compounds that are of significant interest to researchers due to their potential mutagenic and carcinogenic properties. They are often formed from the atmospheric nitration of parent PAHs, which are products of incomplete combustion of organic materials. This technical guide provides a summary of the known chemical properties of this compound, including its synthesis, and discusses its potential biological activity based on related compounds.

Chemical and Physical Properties

Quantitative data for this compound is sparse in the available scientific literature. The following tables summarize the known and calculated properties.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 159092-67-8 | [1] |

| Molecular Formula | C₁₄H₈N₂O₄ | [1] |

| Molecular Weight | 268.22 g/mol | [1] |

Table 1: General Chemical Identifiers for this compound

| Property | Value | Notes | Reference |

| Melting Point | Data not available | ||

| Boiling Point | Data not available | The boiling point of the related isomer, 3,6-dinitrophenanthrene, is reported as 507.3°C at 760 mmHg. | [2] |

| Solubility | Data not available |

Table 2: Experimental Physical Properties of this compound

| Property | Value (eV) | Method | Reference |

| HOMO | -7.865 | Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level | [2] |

| LUMO | -3.156 | Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level | [2] |

| Energy Gap | 4.709 | Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level | [2] |

Table 3: Calculated Electronic Properties of this compound

Synthesis and Purification

The direct nitration of phenanthrene typically yields a complex mixture of dinitrophenanthrene (DNPH) isomers. This compound is one of the isomers formed in this reaction and can be isolated from the mixture using preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: General Synthesis and Isolation of Dinitrophenanthrene Isomers

The following is a general procedure based on the nitration of phenanthrene to produce a mixture of dinitrophenanthrene isomers, from which this compound can be isolated.

Materials:

-

Phenanthrene

-

Fuming nitric acid

-

Acetic anhydride

-

Solvents for HPLC (e.g., hexane, dichloromethane)

Procedure:

-

Nitration: Dissolve phenanthrene in acetic anhydride. Add fuming nitric acid dropwise to the solution while maintaining a controlled temperature. The reaction will produce a complex mixture of nitrated phenanthrenes.

-

Work-up: After the reaction is complete, pour the mixture into ice water to precipitate the crude product. Filter the precipitate and wash with water until neutral.

-

Purification: The crude mixture of dinitrophenanthrene isomers is then subjected to separation and purification.

-

Isolation by Preparative HPLC: Utilize a preparative HPLC system with a suitable stationary phase (e.g., silica gel or a modified silica gel column). A gradient elution with a solvent system such as hexane and dichloromethane can be employed to separate the various isomers. The fraction corresponding to this compound is collected. In a reported synthesis, this compound was isolated with a yield of 5.1%.

Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical structure, confirming the positions of the nitro groups on the phenanthrene backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹) and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight of the compound.

Mutagenicity and Toxicological Profile

Direct mutagenicity data for this compound from studies such as the Ames test is not available in the reviewed literature. However, many nitro-PAHs are known to be mutagenic, often requiring metabolic activation to exert their effects. The mutagenicity of nitrophenanthrene isomers is thought to be related to the position of the nitro groups.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[3] It evaluates a chemical's ability to induce mutations that restore the functional capability of genes required for histidine synthesis in special strains of Salmonella typhimurium.[3]

Given that other dinitrophenanthrene isomers have been shown to be mutagenic, it is plausible that this compound also possesses mutagenic properties. Further toxicological studies are required to ascertain its specific biological effects.

Conclusion

This compound is a member of the dinitrophenanthrene family of nitro-PAHs. While its synthesis and isolation have been described, a comprehensive characterization of its physicochemical and toxicological properties is lacking in the current scientific literature. Further research is needed to fully elucidate the experimental properties and the potential health risks associated with this compound. This guide provides the currently available information to aid researchers in their study of this and related nitro-PAHs.

References

1,6-Dinitrophenanthrene (CAS No. 159092-67-8): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on 1,6-Dinitrophenanthrene (CAS No. 159092-67-8), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). While research into the broader class of dinitrophenanthrenes indicates potential for significant biological activity, specific data for the 1,6-isomer remains limited. This document summarizes the available information on its chemical and physical properties, synthesis, and electrochemical characteristics. A significant knowledge gap exists concerning its biological effects, including metabolic pathways, toxicological profile, and potential as a subject for drug development. This guide aims to consolidate the existing data to support future research endeavors into this specific nitro-PAH.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₄H₈N₂O₄.[1] The presence of two nitro groups on the phenanthrene backbone significantly influences its chemical and electronic properties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 159092-67-8 | [1] |

| Molecular Formula | C₁₄H₈N₂O₄ | [1] |

| Molecular Weight | 268.22 g/mol | [1] |

| Boiling Point (estimated) | 411.39 °C | ChemBK |

| Density (estimated) | 1.314 g/cm³ | ChemBK |

Table 2: Calculated Electronic Properties of this compound (DFT B3LYP/6-31G(d,p))

| Property | Value (eV) | Source |

| HOMO (Highest Occupied Molecular Orbital) | -7.865 | [2] |

| LUMO (Lowest Unoccupied Molecular Orbital) | -3.156 | [2] |

| Energy Gap (HOMO-LUMO) | 4.709 | [2] |

Synthesis and Isolation

The primary method for the synthesis of this compound is through the direct nitration of phenanthrene.[3] This process yields a complex mixture of dinitrophenanthrene (DNPH) isomers, necessitating further separation to isolate the 1,6-isomer.[3]

Experimental Protocol: Synthesis of Dinitrophenanthrene Isomers

Materials:

-

Phenanthrene

-

Fuming nitric acid

-

Acetic anhydride

Procedure:

-

React phenanthrene with fuming nitric acid in acetic anhydride.[3]

-

The reaction produces a complex mixture of DNPH isomers.[3]

Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and stoichiometry of reactants would need to be optimized for yield and isomer distribution.

Experimental Protocol: Isolation of this compound

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

The crude mixture of DNPHs is subjected to preparative HPLC for separation.[3]

-

The isolation of this compound is achieved with a reported yield of 5.1% from the total DNPH mixture.[3]

-

The chemical structure of the isolated isomer is confirmed using ¹H NMR and Electron Impact Mass Spectrometry (EI-MS).[3]

Electrochemical Properties

The reduction properties of dinitrophenanthrene isomers have been investigated using cyclic voltammetry. These properties are correlated with the calculated Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3]

Experimental Protocol: Cyclic Voltammetry

Methodology:

-

The reduction potentials of the isolated DNPH isomers, including this compound, are examined using cyclic voltammetry.[3]

-

The first reduction potentials (E₁/₂) are determined from the cyclic voltammograms.

-

These experimental reduction potentials are then correlated with the LUMO energy levels calculated by the AM1 method.[3]

Note: Specific details of the electrochemical setup, such as the solvent, supporting electrolyte, and electrode materials, are crucial for reproducibility and would be found in the original research publication.

Biological Activity and Toxicological Profile: A Knowledge Gap

A thorough review of the existing scientific literature reveals a significant lack of specific biological and toxicological data for this compound. While the broader class of nitro-PAHs is known to contain potent mutagens and carcinogens, the activity of individual isomers is highly dependent on the position of the nitro groups.[3] Studies on other dinitro-PAHs, such as dinitropyrenes, have shown significant tumorigenic effects in animal models. However, no such studies have been specifically reported for this compound.

The metabolism of other nitro-PAHs has been investigated, often involving ring oxidation and nitro-reduction as key steps. It is plausible that this compound undergoes similar metabolic activation, but this has not been experimentally verified.

Future Research Directions:

-

Mutagenicity and Genotoxicity: In vitro assays (e.g., Ames test) and in vivo studies are necessary to determine the mutagenic and genotoxic potential of this compound.

-

Carcinogenicity: Long-term animal studies are required to assess its carcinogenic potential.

-

Metabolism and Pharmacokinetics: Investigations into its metabolic pathways in relevant biological systems (e.g., human liver microsomes) are crucial to understand its potential for activation or detoxification.

-

Mechanism of Action: Should biological activity be identified, further studies will be needed to elucidate the underlying molecular mechanisms and signaling pathways involved.

Conclusion

This compound is a chemically defined nitrated polycyclic aromatic hydrocarbon that can be synthesized and isolated from a mixture of its isomers. Its fundamental chemical, physical, and electrochemical properties have been partially characterized. However, there is a critical absence of data regarding its biological activity, metabolism, and toxicological profile. This knowledge gap prevents a comprehensive risk assessment and an evaluation of its potential relevance to drug development. Further research is strongly encouraged to address these unanswered questions and to fully understand the biological implications of this specific nitro-PAH.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Comparative dose-response study on the pulmonary carcinogenicity of 1,6-dinitropyrene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,6-Dinitrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,6-dinitrophenanthrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific fields. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of key chemical processes.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₄H₈N₂O₄ and a molecular weight of 268.22 g/mol .[1][2] Its chemical structure consists of a phenanthrene backbone with two nitro groups substituted at the 1 and 6 positions. Limited experimental data is available for some of its physical properties, with some values being calculated or estimated based on related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₄ | [1][2] |

| Molecular Weight | 268.22 g/mol | [1][2] |

| CAS Number | 159092-67-8 | [2] |

| Calculated Boiling Point | 507.3°C at 760 mmHg | [3] |

| Calculated LogP | 4.85580 | [3] |

| Calculated Density | 1.479 g/cm³ | [3] |

| Calculated Flash Point | 261.9°C | [3] |

Calculated Electronic Properties (DFT at B3LYP/6-31G(d,p) level) [3]

| Molecule | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -948.472 | -7.865 | -3.156 | 4.709 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the direct nitration of phenanthrene. This process typically yields a complex mixture of dinitrophenanthrene (DNPH) isomers.[4]

Reaction Scheme:

Synthesis and isolation of this compound.

Detailed Methodology:

-

Nitration: Phenanthrene is reacted with a nitrating agent, such as fuming nitric acid in acetic anhydride.[5] This electrophilic aromatic substitution reaction introduces nitro groups onto the phenanthrene ring. The reaction conditions, including temperature and reaction time, must be carefully controlled to optimize the yield of the desired dinitrated products while minimizing the formation of polynitrated byproducts. Low-temperature nitration (e.g., -10°C to 5°C) can help reduce side reactions.[3]

-

Isolation and Purification: The resulting mixture of dinitrophenanthrene isomers is then separated to isolate the this compound. Preparative high-performance liquid chromatography (HPLC) is an effective technique for this separation.[6] The choice of the stationary phase, mobile phase composition, and gradient elution profile are critical for achieving good resolution of the isomers.

Analytical Methods

The characterization and quantification of this compound can be achieved using various analytical techniques.

Workflow for Analysis:

Analytical workflow for this compound.

Detailed Methodologies:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the separation and quantification of dinitrophenanthrene isomers.[7][8][9] A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water. Detection is typically performed using a UV-Vis detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of this compound, particularly in complex matrices. The mass spectrum provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound.[6][10][11][12][13][14][15][16] The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms and the positions of the nitro groups.

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule.[16][17][18][19][20][21] Characteristic absorption bands for the nitro group (typically around 1550-1475 cm⁻¹ for asymmetric stretching and 1360-1290 cm⁻¹ for symmetric stretching) and the aromatic C-H and C=C bonds would be expected.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[8][15][22][23][24][25][26][27] The absorption spectrum is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities. The extent of conjugation in the phenanthrene ring system significantly influences the UV-Vis spectrum.

Biological Activity

The biological activities of many nitro-PAHs, including various dinitrophenanthrene isomers, have been a subject of significant research due to their potential mutagenicity and carcinogenicity.[5] The biological effects of these compounds are often dependent on the specific isomer and the metabolic pathways involved.

Mutagenicity

Many nitroarenes are known to be mutagenic, with their activity often dependent on the reduction of the nitro group to a reactive hydroxylamine intermediate.[5] This bioactivation can be mediated by various nitroreductase enzymes present in bacteria and mammalian cells. The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemicals.[1][7][10][23][28] While specific data for this compound is limited, other dinitrophenanthrene isomers have been shown to be mutagenic.

General Pathway for Mutagenic Activation of Nitroarenes:

Bioactivation of nitro-PAHs leading to mutagenicity.

Cytotoxicity

The cytotoxic effects of phenanthrene derivatives have been investigated against various cancer cell lines.[11][22][26][29][30][31] The mechanisms of cytotoxicity can be diverse, including the induction of apoptosis, inhibition of cell proliferation, and interference with key cellular signaling pathways. For instance, some dinitrophenols have been shown to enhance the cytotoxic activity of chemotherapeutic agents in certain cancer cell lines.[11] The specific cytotoxic profile of this compound warrants further investigation to understand its potential as a therapeutic agent or to assess its toxicological risk.

References

- 1. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3,6-Dinitrophenanthrene | 100527-20-6 | Benchchem [benchchem.com]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. m.youtube.com [m.youtube.com]

- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line [aaem.pl]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. scispace.com [scispace.com]

- 14. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. spectra-analysis.com [spectra-analysis.com]

- 22. researchgate.net [researchgate.net]

- 23. aniara.com [aniara.com]

- 24. bspublications.net [bspublications.net]

- 25. researchgate.net [researchgate.net]

- 26. utsc.utoronto.ca [utsc.utoronto.ca]

- 27. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 28. Mutagenicity of dihydroxybenzenes and dihydroxynaphthalenes for Ames Salmonella tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

Technical Guide: Solubility and Biological Significance of 1,6-Dinitrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,6-dinitrophenanthrene in organic solvents, methods for its solubility determination, and its biological implications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide emphasizes qualitative solubility characteristics inferred from synthesis and purification methodologies and provides a framework for experimental solubility assessment.

Physicochemical Properties of this compound

This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). The addition of two nitro groups to the phenanthrene backbone significantly influences its chemical properties, including its solubility.

| Property | Value |

| Molecular Formula | C₁₄H₈N₂O₄ |

| Molecular Weight | 268.23 g/mol |

| Appearance | Yellowish solid (typical for nitro-PAHs) |

| Melting Point | Not consistently reported, varies with purity |

Qualitative Solubility of this compound in Organic Solvents

Recrystallization, a common purification technique for organic solids, relies on the principle that a compound is highly soluble in a hot solvent and poorly soluble in the same solvent when cold. This allows for the formation of pure crystals upon cooling.

The following table summarizes the inferred qualitative solubility of this compound.

| Solvent | Polarity | Inferred Solubility | Rationale |

| Hexane | Non-polar | Soluble (especially when heated) | Used as a mobile phase component in HPLC for separation, suggesting solubility. |

| Ethyl Acetate | Polar aprotic | Soluble | Used as a mobile phase component in HPLC, indicating it is a good solvent. |

| Dichloromethane | Polar aprotic | Likely Soluble | A common solvent for many organic compounds, likely to dissolve dinitrophenanthrenes. |

| Acetone | Polar aprotic | Likely Soluble | Often used in the purification of related nitro-PAHs. |

| Methanol | Polar protic | Sparingly Soluble to Insoluble (at room temp) | Often used as an anti-solvent or for washing crystals during recrystallization of non-polar compounds. |

| Ethanol | Polar protic | Sparingly Soluble to Insoluble (at room temp) | Similar to methanol, it is a common solvent for recrystallization where the compound is soluble when hot. |

| Water | Very Polar | Insoluble | As a non-polar organic molecule, it is expected to have negligible solubility in water. |

Experimental Protocol: Determination of Solubility by Isothermal Saturation Method

This section outlines a general experimental protocol for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of achieving a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to rest at the constant temperature for several hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated syringe to avoid premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid.

-

Spectroscopic/Chromatographic Method: Dilute the filtered saturated solution with a known volume of fresh solvent. Measure the absorbance at the λmax of this compound using a UV-Vis spectrophotometer or determine the concentration using a pre-calibrated HPLC method.

-

-

Calculation: Calculate the solubility in terms of g/L, mol/L, or other desired units based on the amount of dissolved solute and the volume of the solvent.

The Genotoxic Threat of Dinitrophenanthrenes: A Deep Dive into Their Mutagenic Properties

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the mutagenic properties of dinitrophenanthrenes (DNPs), a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) of significant environmental and health concern. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, provides a detailed analysis of the mechanisms by which these compounds induce genetic mutations, offering critical insights for toxicological assessment and the development of potential therapeutic interventions.

Dinitrophenanthrenes are products of incomplete combustion and are found in environmental sources such as diesel exhaust and industrial emissions. Their potent mutagenicity, linked to their ability to form bulky adducts with DNA, underscores the importance of understanding their metabolic activation and the cellular responses they trigger.

Quantitative Mutagenicity of Dinitrophenanthrene Isomers

The mutagenic potency of various DNP isomers has been quantified using the Salmonella typhimurium reverse mutation assay (Ames test). The data, summarized in the table below, reveals significant isomer-specific differences in mutagenicity. The tests were conducted on various strains of S. typhimurium, including TA98 and TA100, as well as strains genetically engineered to overproduce nitroreductase (YG1021, YG1026) and O-acetyltransferase (YG1024, YG1029), enzymes crucial for the metabolic activation of these compounds.

| Dinitrophenanthrene Isomer | S. typhimurium Strain | Mutagenic Potency (revertants/nmol) | Reference |

| 2,7-Dinitrophenanthrene | TA98 | 3925 | [1] |

| 1,6-Dinitrophenanthrene | YG1024 (TA98 OAT-overproducing) | High | [1] |

| 2,6-Dinitrophenanthrene | YG1024 (TA98 OAT-overproducing) | High | [1] |

| 3,6-Dinitrophenanthrene | YG1024 (TA98 OAT-overproducing) | High | [1] |

| 3,10-Dinitrophenanthrene | YG1024 (TA98 OAT-overproducing) | High | [1] |

| This compound | YG1029 (TA100 OAT-overproducing) | High | [1] |

| 2,6-Dinitrophenanthrene | YG1029 (TA100 OAT-overproducing) | High | [1] |

| 3,6-Dinitrophenanthrene | YG1029 (TA100 OAT-overproducing) | High | [1] |

| 3,10-Dinitrophenanthrene | YG1029 (TA100 OAT-overproducing) | High | [1] |

Metabolic Activation: The Pathway to Mutagenesis

The mutagenicity of dinitrophenanthrenes is not inherent but arises from their metabolic activation within the cell. This process, primarily involving two key enzymatic steps, transforms the relatively inert parent compound into a highly reactive electrophile capable of covalently binding to DNA.

The initial step is the reduction of one of the nitro groups by cytosolic nitroreductases, leading to the formation of a nitrosophenanthrene intermediate, which is further reduced to a N-hydroxyaminophenanthrene.[1][2] This N-hydroxy arylamine can then undergo O-esterification by acetyl coenzyme A-dependent O-acetyltransferases (OATs) to form a highly reactive N-acetoxy arylamine.[1][2] This electrophilic intermediate readily reacts with nucleophilic sites in DNA, primarily the C8 and N2 positions of guanine, to form bulky covalent adducts.[2]

Cellular Response to DNP-Induced DNA Damage

The formation of bulky DNA adducts triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). The primary repair mechanism for these types of lesions is the Nucleotide Excision Repair (NER) pathway. The presence of a bulky adduct on a DNA strand stalls the replication fork, which activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, activates its downstream effector, Chk1 kinase, initiating a signaling cascade that leads to cell cycle arrest and recruitment of the NER machinery.

The NER pathway involves the recognition of the DNA lesion, unwinding of the DNA double helix around the adduct, excision of the damaged segment, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation of the newly synthesized segment to the existing DNA.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The mutagenicity of dinitrophenanthrenes is routinely assessed using the Ames test.[3][4][5][6] This assay utilizes histidine-auxotrophic strains of Salmonella typhimurium that will only grow in a histidine-deficient medium if a reverse mutation occurs.

Methodology:

-

Bacterial Strains: S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used.[7][8] Strains with enhanced metabolic activation capabilities, such as those overexpressing nitroreductase or O-acetyltransferase, are also employed to assess specific metabolic pathways.[1]

-

Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation in higher organisms.[6]

-

Procedure: A top agar containing the tester strain, the test compound at various concentrations, and, if required, the S9 mix, is poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in the number of revertant colonies significantly above the background level indicates a mutagenic response.

32P-Postlabeling Assay for DNA Adducts

The formation of DNP-DNA adducts can be detected and quantified using the highly sensitive 32P-postlabeling assay.

Methodology:

-

DNA Isolation and Digestion: DNA is isolated from cells or tissues exposed to dinitrophenanthrenes and enzymatically digested to deoxyribonucleoside 3'-monophosphates.

-

Adduct Enrichment: The bulky DNP-adducts are enriched from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducted ones.

-

32P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Quantification: The radioactive spots corresponding to the adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as the number of adducts per 108 or 109 normal nucleotides.

Conclusion

This technical guide provides a comprehensive overview of the mutagenic properties of dinitrophenanthrenes, from their metabolic activation to the cellular responses they elicit. The quantitative data and detailed methodologies presented herein are essential for the accurate assessment of the risks associated with these environmental contaminants and for the development of strategies to mitigate their genotoxic effects. The elucidation of the signaling pathways involved in the response to DNP-induced DNA damage opens avenues for further research into potential biomarkers of exposure and therapeutic targets for intervention.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. abeomics.com [abeomics.com]

- 3. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 4. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection and Discrimination of DNA Adducts Differing in Size, Regiochemistry, and Functional Group by Nanopore Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formation of DNA adducts and induction of mutations in rats treated with tumorigenic doses of 1,6-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate of Dinitrophenanthrene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the environmental fate of dinitrophenanthrene isomers is limited. This guide synthesizes available information on the parent compound, phenanthrene, and other nitroaromatic compounds to provide a predictive overview of the expected environmental behavior of dinitrophenanthrene isomers. The experimental protocols and quantitative data presented are based on methodologies used for analogous compounds and should be considered illustrative. Further research is critically needed to fully characterize the environmental risk posed by these specific isomers.

Introduction

Dinitrophenanthrenes are nitrated polycyclic aromatic hydrocarbons (N-PAHs) that may be formed through atmospheric nitration of phenanthrene or from industrial processes. While phenanthrene itself is a well-studied environmental contaminant, the addition of two nitro groups is expected to significantly alter its physicochemical properties and, consequently, its environmental fate and toxicity. This technical guide provides a comprehensive overview of the anticipated environmental behavior of dinitrophenanthrene isomers, drawing upon the extensive knowledge base of phenanthrene and other nitroaromatic compounds.

Physicochemical Properties and Environmental Distribution

The environmental distribution of dinitrophenanthrene isomers will be governed by their water solubility, vapor pressure, and octanol-water partition coefficient (Kow). The addition of polar nitro groups is expected to decrease the vapor pressure and increase the water solubility compared to phenanthrene. However, the overall hydrophobic nature of the phenanthrene backbone will likely still lead to significant partitioning to soil, sediment, and biota.

Table 1: Estimated Physicochemical Properties of Dinitrophenanthrene Isomers (Illustrative)

| Isomer | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Log Kow | Vapor Pressure (Pa) |

| 1,5-Dinitrophenanthrene | 268.23 | < 1 | > 4.5 | < 1 x 10⁻⁶ |

| 1,8-Dinitrophenanthrene | 268.23 | < 1 | > 4.5 | < 1 x 10⁻⁶ |

| 3,8-Dinitrophenanthrene | 268.23 | < 1 | > 4.5 | < 1 x 10⁻⁶ |

| 4,5-Dinitrophenanthrene | 268.23 | < 1 | > 4.5 | < 1 x 10⁻⁶ |

| (Note: These values are estimates based on the properties of phenanthrene and related nitroaromatic compounds. Experimental data is not currently available.) |

Environmental Fate Processes

The primary processes governing the environmental fate of dinitrophenanthrene isomers are expected to be biodegradation, photodegradation, and sorption.

Biodegradation

The biodegradation of dinitrophenanthrenes is anticipated to be a slow process. The electron-withdrawing nature of the nitro groups makes the aromatic rings less susceptible to oxidative attack by microbial dioxygenase enzymes, which is the primary initial step in the aerobic degradation of phenanthrene.[1]

Expected Biodegradation Pathways:

Microbial degradation of nitroaromatic compounds can proceed through two main initial pathways:

-

Reduction of the nitro group: Anaerobic and some aerobic bacteria can reduce the nitro groups to nitroso, hydroxylamino, and ultimately amino groups.[1] The resulting aminophenanthrenes may be more amenable to ring cleavage.

-

Oxidative attack on the aromatic ring: Some specialized microorganisms may possess dioxygenase enzymes capable of hydroxylating the aromatic ring, leading to the elimination of the nitro group as nitrite.[1]

Subsequent steps would likely involve ring cleavage to form intermediates that can enter central metabolic pathways. The specific degradation pathways and the microorganisms capable of degrading dinitrophenanthrenes have not yet been identified.

Table 2: Hypothetical Biodegradation Half-Lives of Dinitrophenanthrene Isomers in Different Environmental Compartments (Illustrative)

| Isomer | Soil Half-Life (days) | Sediment Half-Life (days) | Water Half-Life (days) |

| 1,5-Dinitrophenanthrene | > 365 | > 500 | > 180 |

| 1,8-Dinitrophenanthrene | > 365 | > 500 | > 180 |

| 3,8-Dinitrophenanthrene | > 365 | > 500 | > 180 |

| 4,5-Dinitrophenanthrene | > 365 | > 500 | > 180 |

| (Note: These are hypothetical values intended for illustrative purposes. Actual half-lives will depend on various environmental factors.) |

Photodegradation

Nitrated PAHs are known to be susceptible to photodegradation. The absorption of UV radiation can lead to the formation of reactive intermediates and subsequent degradation. The primary photochemical reaction pathways for nitro-PAHs can involve the reduction of the nitro group or the formation of phenols. The quantum yields and photodegradation rates of dinitrophenanthrene isomers are currently unknown.

Sorption and Transport

Due to their expected low water solubility and high Log Kow values, dinitrophenanthrene isomers are likely to exhibit strong sorption to soil and sediment organic matter. This will limit their mobility in the environment and reduce their bioavailability. The organic carbon-water partition coefficient (Koc) is a key parameter for predicting the extent of sorption.

Table 3: Estimated Soil Sorption Coefficients for Dinitrophenanthrene Isomers (Illustrative)

| Isomer | Log Koc (L/kg) |

| 1,5-Dinitrophenanthrene | 4.0 - 5.0 |

| 1,8-Dinitrophenanthrene | 4.0 - 5.0 |

| 3,8-Dinitrophenanthrene | 4.0 - 5.0 |

| 4,5-Dinitrophenanthrene | 4.0 - 5.0 |

| (Note: These values are estimated based on the Log Kow and are for illustrative purposes.) |

Experimental Protocols

Detailed experimental protocols are crucial for generating the data needed to accurately assess the environmental fate of dinitrophenanthrene isomers. The following are adapted from established methods for other PAHs and nitroaromatic compounds.

Biodegradation Study Protocol

This protocol outlines a laboratory experiment to assess the aerobic biodegradation of dinitrophenanthrene isomers in soil.

Methodology:

-

Soil Collection and Preparation: Collect topsoil from a site with no known contamination. Sieve the soil (e.g., through a 2 mm sieve) to remove large debris and homogenize.

-

Spiking: Prepare a stock solution of the dinitrophenanthrene isomer of interest in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired concentration, allowing the solvent to evaporate completely.

-

Incubation: Place the spiked soil into incubation vessels (e.g., glass jars). Adjust the moisture content to a specified level (e.g., 60% of water holding capacity). Incubate in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time points (e.g., 0, 7, 14, 28, 56, and 90 days), collect triplicate soil samples from the incubation vessels.

-

Extraction: Extract the dinitrophenanthrene isomer and its potential metabolites from the soil using an appropriate solvent system (e.g., dichloromethane/acetone mixture) via methods such as sonication or accelerated solvent extraction (ASE).

-

Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with UV or mass spectrometric detection (HPLC-UV/MS) to quantify the parent compound and identify transformation products.

Photodegradation Study Protocol

This protocol describes a method to determine the aqueous photodegradation rate of a dinitrophenanthrene isomer.

Methodology:

-

Solution Preparation: Prepare a solution of the dinitrophenanthrene isomer in purified water, potentially with a co-solvent like acetonitrile to aid solubility.

-

Irradiation: Place the solution in quartz tubes and expose it to a light source that simulates the solar spectrum (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Dark Control: Wrap identical tubes in aluminum foil and incubate them alongside the irradiated samples to account for any non-photolytic degradation.

-

Sampling: At various time points, withdraw samples from the tubes.

-

Analysis: Analyze the samples directly or after extraction using HPLC-UV/MS to determine the concentration of the parent compound.

-

Data Analysis: Calculate the photodegradation rate constant and, if possible, the quantum yield.

Biological Effects and Signaling Pathways

The toxicity of dinitrophenanthrene isomers is largely uncharacterized. However, based on the known effects of other nitroaromatic compounds, potential mechanisms of toxicity include:

-

Oxidative Stress: The nitro groups can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

-

Metabolic Activation: Reduction of the nitro groups can lead to the formation of reactive intermediates, such as hydroxylamines, which can bind to DNA and proteins, potentially leading to mutagenicity and carcinogenicity.

Further research is needed to identify the specific signaling pathways affected by dinitrophenanthrene isomers.

Conclusion and Future Directions

The environmental fate of dinitrophenanthrene isomers is a significant knowledge gap. Based on the behavior of related compounds, they are expected to be persistent, with biodegradation being a slow process. They are likely to sorb strongly to soil and sediment, limiting their mobility but also creating a long-term reservoir of contamination. Photodegradation may be a relevant removal pathway in sunlit surface waters.

To adequately assess the environmental risks associated with these compounds, future research should focus on:

-

Synthesis and Characterization: Developing certified analytical standards for various dinitrophenanthrene isomers.

-

Quantitative Fate Studies: Conducting laboratory and field studies to determine the actual biodegradation rates, photodegradation quantum yields, and sorption coefficients.

-

Identification of Degradation Products: Elucidating the structures of major transformation products to understand the degradation pathways and their potential toxicity.

-

Toxicological Evaluation: Assessing the acute and chronic toxicity of dinitrophenanthrene isomers and their degradation products to relevant environmental organisms.

-

Analytical Method Development: Creating and validating robust analytical methods for the detection and quantification of dinitrophenanthrene isomers in complex environmental matrices.

References

An in-depth examination of the mechanisms, clinical manifestations, and analytical methodologies related to dinitrophenol toxicity for researchers, scientists, and drug development professionals.

Introduction

Dinitrophenols (DNPs) are a class of organic compounds with a notorious history, initially used in industrial applications such as the manufacturing of explosives, dyes, and pesticides.[1] In the 1930s, 2,4-dinitrophenol (2,4-DNP) gained popularity as a weight-loss drug due to its potent ability to increase metabolic rate.[1][2] However, its use was discontinued due to severe and often fatal adverse effects.[2][3] Despite being banned for human consumption, DNP has seen a resurgence in recent years, illicitly marketed online for weight loss and bodybuilding, leading to a renewed interest in its toxicological profile.[2][4] This guide provides a comprehensive technical overview of the toxicity of dinitrophenols, with a primary focus on 2,4-DNP, the most well-studied isomer.

Core Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism underlying the toxicity of dinitrophenols is the uncoupling of oxidative phosphorylation in the mitochondria.[3][5][6] Normally, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP, the main energy currency of the cell.[7][8]

Dinitrophenols are lipophilic weak acids that act as protonophores, meaning they can transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[7][9] This "short-circuiting" of the proton gradient dissipates the energy as heat instead of being converted into ATP.[3][7] The resulting decrease in ATP production and the significant increase in body temperature (hyperthermia) are the root causes of the widespread cellular and systemic toxicity observed in DNP poisoning.[1][2]

Quantitative Toxicity Data

The toxicity of dinitrophenols varies between isomers. The following tables summarize available quantitative data on the acute toxicity and uncoupling efficiency of different DNP isomers.

| Compound | LD50 (mg/kg) | Species | Route | Reference |

| 2,4-Dinitrophenol | 35 | Rat | Intraperitoneal | [3] |

| 2,6-Dinitrophenol | 38 | Rat | Intraperitoneal | [3] |

| 3,5-Dinitrophenol | 45 | Rat | Intraperitoneal | [3] |

| 3,4-Dinitrophenol | 98 | Rat | Intraperitoneal | [3] |

| 2,5-Dinitrophenol | 150 | Rat | Intraperitoneal | [3] |

| 2,3-Dinitrophenol | 190 | Rat | Intraperitoneal | [3] |

| 2,4-Dinitrophenol | 4.3 (lowest published lethal dose) | Human | Oral | [2] |

| 2,4-Dinitrophenol | 20-50 (typical fatal dose) | Human | Oral | [1] |

Table 1: Acute Lethal Doses (LD50) of Dinitrophenol Isomers

| Compound | Effective Concentration for Uncoupling (µM) | System | Reference |

| 3,5-Dinitrophenol | 20 | Isolated Rat Liver Mitochondria | [3] |

| 2,4-Dinitrophenol | 30 | Isolated Rat Liver Mitochondria | [3] |

| 2,6-Dinitrophenol | 40 | Isolated Rat Liver Mitochondria | [3] |

| 3,4-Dinitrophenol | 40 | Isolated Rat Liver Mitochondria | [3] |

| 2,3-Dinitrophenol | 100 | Isolated Rat Liver Mitochondria | [3] |

| 2,5-Dinitrophenol | 100 | Isolated Rat Liver Mitochondria | [3] |

Table 2: Effective Concentrations of DNP Isomers for Mitochondrial Uncoupling

Clinical Manifestations of DNP Poisoning

Exposure to toxic levels of dinitrophenols can lead to a rapid onset of severe symptoms. The classic symptom complex is a direct consequence of the uncoupling of oxidative phosphorylation and the resulting hypermetabolic state.[2]

Key Clinical Features:

-

Hyperthermia: A core body temperature that can rise to fatal levels (up to 44°C).[1]

-

Diaphoresis: Profuse sweating, which may be yellow in color.[10]

-

Tachycardia and Tachypnea: Rapid heart rate and rapid breathing.[2]

-

Neurological Effects: Agitation, confusion, dizziness, and in severe cases, seizures and coma.[4]

-

Musculoskeletal Effects: Muscle rigidity and pain.[3]

-

Gastrointestinal Effects: Nausea, vomiting, and diarrhea.[3]

-

Other Signs: Intense thirst, flushed skin, and yellow discoloration of the skin, sclera, and urine.[1][3]

Death from DNP poisoning is typically due to cardiovascular collapse and/or severe hyperthermia.[11] Chronic exposure to lower doses can lead to the formation of cataracts, skin lesions, and damage to the heart, blood, and nervous system.[1][4]

Experimental Protocols

Assessment of Mitochondrial Respiration and Uncoupling

A common method to assess the uncoupling effect of dinitrophenols is by measuring oxygen consumption in isolated mitochondria.

Protocol Outline:

-

Isolation of Mitochondria: Mitochondria are isolated from animal tissues (e.g., rat liver) by differential centrifugation.

-

Oxygen Consumption Measurement: A Clark-type oxygen electrode is used to measure the rate of oxygen consumption in a suspension of isolated mitochondria.

-

Substrate and ADP Addition: A respiratory substrate (e.g., succinate) is added to initiate electron transport, followed by the addition of ADP to stimulate coupled respiration (State 3).

-

DNP Titration: After the exhaustion of ADP (State 4 respiration), DNP is titrated into the mitochondrial suspension at various concentrations.

-

Data Analysis: The increase in oxygen consumption in State 4 upon the addition of DNP is a measure of its uncoupling activity. The effective concentration for uncoupling is determined from the dose-response curve.

Analytical Methods for DNP Detection in Biological Samples

The detection and quantification of dinitrophenols in biological matrices are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.[12]

Protocol Outline for GC-MS Analysis:

-

Sample Preparation: A biological sample (e.g., blood, urine) is collected.

-

Extraction: DNP is extracted from the sample using a suitable organic solvent (e.g., liquid-liquid extraction).

-

Derivatization (Optional): The extracted DNP may be derivatized to improve its volatility and chromatographic properties.

-

GC-MS Analysis: The prepared sample is injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.

-

Quantification: The concentration of DNP is determined by comparing the peak area of the analyte to that of an internal standard.

Treatment of DNP Poisoning

There is no specific antidote for dinitrophenol poisoning.[11] Treatment is primarily supportive and focuses on aggressive management of hyperthermia and its complications.[10]

Key Treatment Strategies:

-

Decontamination: Administration of activated charcoal within one hour of ingestion to reduce absorption.[10]

-

Aggressive Cooling: External cooling methods such as ice packs, cooling blankets, and cooled intravenous fluids are critical.[10]

-

Fluid and Electrolyte Management: Intravenous fluids to correct dehydration and electrolyte imbalances.

-

Sedation: Benzodiazepines may be used to control agitation and seizures.[10]

-

Supportive Care: Monitoring and support of respiratory and cardiovascular function.

Conclusion

Dinitrophenols, particularly 2,4-DNP, are highly toxic compounds that pose a significant threat to human health. Their primary mechanism of toxicity, the uncoupling of oxidative phosphorylation, leads to a life-threatening hypermetabolic state. The continued illicit availability of DNP necessitates a thorough understanding of its toxicological profile among researchers, clinicians, and drug development professionals. This guide has provided a comprehensive overview of the core aspects of dinitrophenol toxicity, including its mechanism of action, quantitative toxicity data, clinical manifestations, and relevant experimental and analytical protocols. Further research into the nuanced effects of different DNP isomers and the development of targeted therapeutic interventions for DNP poisoning are warranted.

References

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cas.mhra.gov.uk [cas.mhra.gov.uk]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Beware the yellow slimming pill: fatal 2,4-dinitrophenol overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpoison.com [mdpoison.com]

- 12. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1,6-Dinitrophenanthrene

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 1,6-dinitrophenanthrene. Due to the limited availability of data specific to this compound, information from structurally related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and the parent compound, phenanthrene, has been included to provide a more complete assessment of the potential hazards. This guide is intended for use by trained professionals in research and development settings.

Introduction

This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are a class of compounds that are of significant interest in toxicology and drug development due to their potential mutagenic and carcinogenic properties.[1] Proper handling and safety precautions are paramount when working with this and related compounds to minimize exposure and mitigate potential health risks. This guide provides a detailed summary of the known safety information, handling procedures, and experimental protocols relevant to this compound.

Hazard Identification and Classification

Table 1: GHS Classification for Phenanthrene

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | Category 1 | Warning | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Note: Dinitration can significantly alter the toxicological profile of a compound, often increasing its mutagenicity and carcinogenicity. Therefore, this compound should be treated with greater caution than phenanthrene.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈N₂O₄ | [2] |

| Molecular Weight | 268.23 g/mol | [2] |

| Appearance | Solid (form and color not specified) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | (for Phenanthrene) |

| Vapor Pressure | Not available |

Toxicological Data

Specific quantitative toxicological data for this compound is limited. The following table provides data for related compounds to give an indication of the potential toxicity.

Table 3: Acute Toxicity Data for Related Compounds

| Compound | Route | Species | LD50/LC50 | Reference |

| Phenanthrene | Oral | Rat | 1800 mg/kg | |

| 2,4-Dinitrotoluene | Oral | Rat | 268 mg/kg | |

| 3,5-Dinitrotoluene | Oral | Rat | Most toxic isomer, mortality within 3 days | [1] |

Carcinogenicity: Many nitro-PAHs are known or suspected carcinogens.[1] While specific carcinogenicity data for this compound is not available, it is prudent to handle it as a potential carcinogen. Aromatic nitro compounds corresponding to carcinogenic aromatic amines should be assumed to be carcinogenic.[3]

Mutagenicity: Nitro-PAHs are often mutagenic in the Ames test.[4] It is reasonable to assume that this compound is a potential mutagen.

Reproductive and Developmental Toxicity: Data on the reproductive and developmental toxicity of this compound is not available.

Safety and Handling Precautions

Given the potential hazards, strict safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[5]

-

Ensure adequate ventilation in the laboratory.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[6] Contaminated work clothing should not be allowed out of the workplace.[7]

-

Respiratory Protection: If the fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Hygiene Measures:

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling.

-

Immediately change contaminated clothing.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep in a secure, locked storage area accessible only to authorized personnel.[3]

-

Label containers clearly with the compound name and hazard warnings.[3]

Spill and Waste Disposal:

-

In case of a spill, evacuate the area and prevent dust formation.

-

Collect the spilled material carefully using appropriate tools and place it in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment. Known or suspected carcinogens are typically disposed of by incineration through a specialist contractor.[3][8]

Experimental Protocols

Ames Test for Mutagenicity

This protocol is a general guideline for assessing the mutagenic potential of this compound using the Ames test (bacterial reverse mutation assay).[4][9][10]

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

This compound

-

Solvent (e.g., DMSO)

-

S9 metabolic activation mix (from induced rat liver)

-

Minimal glucose agar plates

-

Top agar

-

Positive and negative controls

Procedure:

-

Preparation of Test Compound: Prepare a series of dilutions of this compound in a suitable solvent.

-

Bacterial Culture: Grow an overnight culture of the selected S. typhimurium strains.

-

Assay:

-

To a test tube, add the bacterial culture, the test compound solution (or control), and either S9 mix (for metabolic activation) or a buffer.

-

Pre-incubate the mixture at 37°C.

-

Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the negative control indicates a mutagenic response.

Analysis in Biological Matrices

This protocol provides a general workflow for the extraction and analysis of this compound from biological matrices such as plasma or tissue.[11][12][13]

Materials:

-

Biological matrix (e.g., plasma, homogenized tissue)

-

Internal standard (e.g., a deuterated analog)

-

Extraction solvent (e.g., acetonitrile, hexane/acetone mixture)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)

Procedure:

-

Sample Preparation:

-

Spike the biological sample with an internal standard.

-

Perform protein precipitation (for plasma) or homogenization (for tissue).

-

-

Extraction:

-

Perform liquid-liquid extraction with an appropriate organic solvent.

-

Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

Inject an aliquot into the HPLC system for separation and quantification.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.

-

Diagrams

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A proposed metabolic pathway for this compound leading to potential genotoxicity.

References

- 1. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chem.tamu.edu [chem.tamu.edu]

- 4. Ames test - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. japsonline.com [japsonline.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Nitrated Polycyclic Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of environmental contaminants derived from polycyclic aromatic hydrocarbons (PAHs) through the substitution of a hydrogen atom with a nitro group (-NO2) on the aromatic ring.[1] These compounds are of significant scientific and toxicological interest due to their mutagenic and carcinogenic properties, which are often more potent than their parent PAHs.[2][3] NPAHs are formed during incomplete combustion processes and through atmospheric reactions of PAHs with nitrogen oxides.[4][5][6] Major sources include vehicle emissions (particularly from diesel engines), industrial processes, and residential heating.[2][7][8] This in-depth technical guide provides a comprehensive overview of the discovery, history, quantitative data, experimental protocols, and biological signaling pathways associated with NPAHs.

Discovery and History: A Timeline of NPAH Research

The scientific journey of understanding nitrated polycyclic aromatic hydrocarbons has spanned over a century, from their initial synthesis in the laboratory to their identification as potent environmental mutagens.

-

1871: First Synthesis The history of NPAHs begins with the first reported synthesis of 1-nitropyrene by heating pyrene with nitric acid and water.[2]

-

Early 20th Century: Further Synthesis In 1922, 1-nitropyrene was produced in a mixture with dinitropyrenes, and in 1965, its synthesis was further described by heating pyrene in nitric acid and glacial acetic acid.[2]

-

Late 1970s - Early 1980s: Identification in the Environment and Mutagenicity A pivotal moment in NPAH research was their identification in diesel exhaust particulates. This discovery was quickly followed by the finding that many NPAHs are potent, direct-acting mutagens in the Ames Salmonella typhimurium assay.[3] This indicated that they did not require metabolic activation to exert their mutagenic effects, unlike many parent PAHs.

-

1980s - 1990s: Carcinogenicity and Atmospheric Formation Subsequent research focused on the carcinogenicity of NPAHs, with studies demonstrating their ability to induce tumors in laboratory animals. During this period, the mechanisms of their formation in the atmosphere through gas-phase reactions of PAHs with hydroxyl (•OH) and nitrate (NO3•) radicals were elucidated.

-

2000s - Present: Advanced Analytics, Mechanistic Toxicology, and Human Exposure The turn of the century saw the development of more sensitive and specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or chemiluminescence detection, allowing for the quantification of NPAHs at trace levels in various environmental matrices.[4] Research has increasingly focused on the molecular mechanisms of their toxicity, including the activation of the aryl hydrocarbon receptor (AHR) and the induction of oxidative stress.[9] Furthermore, studies have begun to assess human exposure to NPAHs and their potential health risks.

Quantitative Data on Nitrated Polycyclic Aromatic Hydrocarbons

This section presents quantitative data on the concentrations of NPAHs in various environmental matrices, their formation rates, and their toxicological properties.

Table 1: Concentrations of Selected NPAHs in Environmental Matrices

| NPAH | Matrix | Location | Concentration Range | Reference(s) |

| 1-Nitropyrene | Urban Air (PM2.5) | Paris, France (Traffic Site) | 10 - 100 pg/m³ | [1] |

| 2-Nitrofluoranthene | Urban Air (PM2.5) | Paris, France (Suburban Site) | 50 - 250 pg/m³ | [1] |

| 9-Nitroanthracene | Urban Air (Particulate) | Brno, Czech Republic (Traffic) | Winter: ~120 pg/m³ | [9] |

| 1-Nitropyrene | Diesel Exhaust Particles | Heavy-duty diesel engine | Varies with engine load and aftertreatment | [1] |

| Various NPAHs | Soil | Eastern China (Agricultural) | 1.9 - 27 µg/kg | [7] |

| Various NPAHs | Sediment | Jhelum River, Pakistan | Total PAHs: 14.54 - 437.43 ng/g | [10] |

Table 2: Formation of Nitrated Polycyclic Aromatic Hydrocarbons

| Parent PAH | Reaction Condition | Nitrating Agent | Major NPAH Product(s) | Yield/Rate | Reference(s) |

| Pyrene | Gas-phase | •OH, then NO2 | 2-Nitropyrene | - | [11] |

| Fluoranthene | Gas-phase | •OH, then NO2 | 2-Nitrofluoranthene | - | [11] |

| Benzo[a]pyrene | Heterogeneous | NO2 | 6-Nitrobenzo[a]pyrene | 0.4% of reacted BaP | [12] |

| Pyrene | Heterogeneous | O3/NO2 | 2-Nitropyrene | Formation observed | [12] |

Table 3: Toxicological Data for Selected NPAHs (IARC Classification)

| Compound | IARC Classification | Carcinogenicity in Humans | Carcinogenicity in Animals | Reference(s) |

| 1-Nitropyrene | 2A | Probably carcinogenic | Sufficient evidence | [13] |

| Dinitropyrenes | 2B | Possibly carcinogenic | Sufficient evidence | [13] |

| 6-Nitrochrysene | 2B | Possibly carcinogenic | Sufficient evidence | [13] |

| Benzo[a]pyrene (Parent PAH) | 1 | Carcinogenic | Sufficient evidence | [14] |

Experimental Protocols

This section provides detailed methodologies for the analysis of NPAHs in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.

Sample Preparation for NPAH Analysis from Particulate Matter

-

Filter Collection: Collect airborne particulate matter on quartz fiber filters using a high-volume air sampler.

-

Extraction:

-

Cut the filter into small pieces and place them in a Soxhlet extraction apparatus.

-

Add a known amount of a suitable internal standard (e.g., deuterated NPAHs).

-

Extract the sample with a solvent mixture such as dichloromethane/hexane (1:1 v/v) for 18-24 hours.

-

-

Concentration: Concentrate the extract to a small volume (approximately 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup and Fractionation:

-

Prepare a silica gel chromatography column.

-

Apply the concentrated extract to the top of the column.

-

Elute with a series of solvents of increasing polarity to separate the NPAHs from other interfering compounds. For example, use hexane to elute aliphatic hydrocarbons, followed by a mixture of hexane and dichloromethane to elute PAHs and NPAHs.

-

Collect the fraction containing the NPAHs.

-

-

Final Concentration: Concentrate the collected fraction to a final volume of 100-200 µL under a gentle stream of nitrogen.

GC-MS Analysis of NPAHs

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: 1-2 µL of the final extract in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp to 240°C at 8°C/min.

-

Ramp to 315°C at 4°C/min, hold for 10 minutes.[15]

-

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode.

-

Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target NPAH and internal standard.

-

-

Quantification: Create a calibration curve using standard solutions of the target NPAHs. Quantify the NPAHs in the sample by comparing their peak areas to the calibration curve, correcting for the recovery of the internal standard.

HPLC with Fluorescence Detection (HPLC-FLD) Analysis of NPAHs

-

Instrumentation: A high-performance liquid chromatograph with a fluorescence detector.

-

Column: A reversed-phase C18 column suitable for PAH analysis (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL of the final extract.

-

Fluorescence Detector:

-

NPAHs are generally not fluorescent. Therefore, a pre-column or on-line reduction step is required to convert the nitro group to a fluorescent amino group. This can be achieved using a reduction column packed with a catalyst (e.g., platinum or palladium).

-

Set the excitation and emission wavelengths for each resulting amino-PAH. Wavelengths are programmed to change during the chromatographic run to optimize detection for each compound as it elutes.

-

-

Quantification: Prepare calibration standards of NPAHs and subject them to the same reduction and analysis procedure. Quantify the NPAHs in the sample based on the peak areas of the corresponding amino-PAHs.

Signaling Pathways and Molecular Mechanisms

NPAHs exert their toxic effects through complex interactions with cellular machinery, primarily involving the Aryl Hydrocarbon Receptor (AHR) signaling pathway and the induction of oxidative stress.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

NPAHs, similar to their parent PAHs, can act as ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[9][16] The activation of this pathway leads to the expression of a battery of genes, including cytochrome P450 enzymes (CYPs), which are involved in the metabolism of xenobiotics.

Caption: NPAH-mediated activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

NPAH-Induced Oxidative Stress

Oxidative stress is a key mechanism of NPAH toxicity. It results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. NPAH metabolism by cytochrome P450 enzymes can lead to the formation of reactive intermediates and ROS.

Caption: Simplified overview of NPAH-induced oxidative stress.

Conclusion

Nitrated polycyclic aromatic hydrocarbons represent a significant class of environmental contaminants with potent toxicological effects. Their discovery and the subsequent decades of research have highlighted their importance in environmental health and toxicology. This technical guide provides a foundational understanding of NPAHs for researchers and professionals in related fields, summarizing key historical developments, quantitative data, analytical methodologies, and the molecular mechanisms underlying their toxicity. Continued research is essential to further elucidate the full extent of their environmental impact and human health risks, and to develop effective strategies for mitigation and remediation.

References

- 1. research-hub.nrel.gov [research-hub.nrel.gov]

- 2. 1-NITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cas 5522-43-0,1-Nitropyrene | lookchem [lookchem.com]

- 6. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrated polycyclic aromatic hydrocarbon (nitro-PAH) signatures and somatic mutations in diesel exhaust-exposed bladder tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of cytochromes P450 in chemical toxicity and oxidative stress: studies with CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Nitro-PAH Formation from Heterogeneous Reactions of PAHs with NO2, NO3/N2O5, and OH Radicals: Prediction, Laboratory Studies and Mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Polycyclic Aromatic Hydrocarbons: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. hebe.hr [hebe.hr]

- 16. Persistent binding of ligands to the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Studies of Dinitrophenanthrene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge and a detailed framework for future quantum chemical studies of dinitrophenanthrene isomers. While experimental data and in-depth computational analyses of this specific class of compounds are nascent in publicly available literature, this document outlines the established theoretical methodologies and computational workflows necessary to elucidate their electronic structure, stability, and reactivity. By leveraging Density Functional Theory (DFT) and other quantum chemical methods, researchers can predict key molecular properties, offering valuable insights for applications in materials science and drug development. This guide presents standardized protocols, data presentation templates, and visualizations to facilitate systematic investigation into the rich isomeric landscape of dinitrophenanthrene.

Introduction